3,4-Di-O-benzyl DL-erythro-Droxidopa Hydrochloride
描述
BenchChem offers high-quality 3,4-Di-O-benzyl DL-erythro-Droxidopa Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Di-O-benzyl DL-erythro-Droxidopa Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
(2S,3S)-2-amino-3-[3,4-bis(phenylmethoxy)phenyl]-3-hydroxypropanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO5.ClH/c24-21(23(26)27)22(25)18-11-12-19(28-14-16-7-3-1-4-8-16)20(13-18)29-15-17-9-5-2-6-10-17;/h1-13,21-22,25H,14-15,24H2,(H,26,27);1H/t21-,22-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRDDBOMVDDCUHX-VROPFNGYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(C(C(=O)O)N)O)OCC3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)[C@@H]([C@@H](C(=O)O)N)O)OCC3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30747592 | |
| Record name | (betaS)-O-Benzyl-3-(benzyloxy)-beta-hydroxy-L-tyrosine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73594-44-2 | |
| Record name | D-Tyrosine, β-hydroxy-3-(phenylmethoxy)-O-(phenylmethyl)-, hydrochloride, (βR)-rel- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73594-44-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (betaS)-O-Benzyl-3-(benzyloxy)-beta-hydroxy-L-tyrosine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical Properties of Benzyl-Protected Droxidopa Intermediates
An In-Depth Technical Guide
Introduction: The Strategic Imperative of Benzyl Protection in Droxidopa Synthesis
Droxidopa (L-threo-3,4-dihydroxyphenylserine), a synthetic amino acid prodrug, is a critical therapeutic agent for treating neurogenic orthostatic hypotension.[1] Its molecular structure contains a reactive catechol moiety and a chiral amino acid side chain, presenting significant challenges for chemical synthesis.[2] The L-threo enantiomer is the sole biologically active stereoisomer, demanding exceptional stereochemical control throughout the manufacturing process.[2]
To prevent unwanted side reactions and ensure regioselective synthesis, the use of protecting groups for the catechol and amine functionalities is not merely a convenience but a strategic necessity.[3][4] Among the various options, the benzyl (Bn) group and its derivative, the benzyloxycarbonyl (Cbz or Z) group, are frequently employed due to their robust stability across a range of reaction conditions and the well-established methods for their selective removal.[5][6][7] Benzyl groups are stable towards both acidic and basic conditions, making them ideal for protecting the catechol hydroxyls, while the Cbz group provides reliable protection for the amine functionality.[6]
This technical guide provides an in-depth exploration of the physicochemical properties of key benzyl-protected Droxidopa intermediates. We will delve into the causality behind experimental choices in their synthesis and purification, detail robust analytical protocols for their characterization, and present a framework for ensuring the high purity and stereochemical integrity required for pharmaceutical development.
Core Intermediates in Benzyl-Protected Droxidopa Synthesis
The synthetic pathway to Droxidopa via benzyl protection involves several key intermediates whose isolation and purification are critical for the success of the overall process. The choice of protecting the catechol hydroxyls, the amine, or both, defines the specific intermediate.
| Intermediate Name | Protected Group(s) | Role in Synthesis |
| 3,4-Dibenzyloxybenzaldehyde | Catechol Hydroxyls | Protected starting material for condensation with glycine.[1] |
| L-threo-3-(3,4-Dibenzyloxyphenyl)serine | Catechol Hydroxyls | Key intermediate post-condensation, before amine deprotection (if applicable) or direct final debenzylation.[1][8] |
| N-Benzyloxycarbonyl-L-threo-3-(3,4-dihydroxyphenyl)serine | Amine (as Cbz) | Intermediate where the amine is protected, often used in routes involving resolution of a racemic mixture.[9] |
| (-)-3-(3,4-Dibenzyloxyphenyl)-N-carbobenzoxyserine | Catechol Hydroxyls & Amine | Fully protected intermediate, typically isolated after chiral resolution before the final deprotection step.[3] |
Physicochemical Properties and Purification Strategies
The physical state and solubility of these intermediates dictate the methodologies for their purification. Many protected amino acids, including these Droxidopa precursors, are initially isolated as thick oils, which can present purification challenges.[10] Achieving a crystalline solid state is paramount for obtaining high purity.
Crystallinity and Solid-State Character
The conversion of oily intermediates into stable, crystalline solids is a critical-to-quality step. Impurities or residual solvents can often inhibit crystallization.[10] The benzyloxycarbonyl (Cbz) group, in particular, is known to promote the crystallization of amino acids.[5]
Causality in Crystallization: The transition from an amorphous oil to a crystalline solid is driven by achieving a lower energy state through an ordered lattice structure. This process effectively purges impurities that do not fit into the crystal lattice, significantly enhancing the purity of the intermediate. For chiral molecules like Droxidopa precursors, crystallization can also be a powerful method for enantiomeric enrichment.
Solubility Profile
Benzyl-protected intermediates exhibit significantly different solubility profiles compared to the final, highly polar Droxidopa product.
-
High Solubility in Organic Solvents: The presence of multiple benzyl groups imparts a lipophilic character, rendering these intermediates soluble in common organic solvents like methanol, ethanol, ethyl acetate, and methylene dichloride.[11][12]
-
Low Solubility in Aqueous Media: Conversely, they are generally poorly soluble in water. This differential solubility is the cornerstone of extractive workups, where the protected intermediate is retained in an organic layer while aqueous-soluble impurities are washed away.
Thermal Stability and Degradation
While the benzyl protecting groups themselves are thermally robust, the underlying amino acid structure can be susceptible to degradation under harsh conditions. Stress testing of Droxidopa has shown susceptibility to thermal, acidic, and alkaline degradation.[13][14] Therefore, purification steps like distillation or crystallization should be conducted under controlled temperatures to prevent the formation of process-related impurities.
Experimental Protocols: Synthesis, Purification, and Characterization
The following protocols are synthesized from established methods in the literature and represent a self-validating workflow for ensuring the quality of benzyl-protected intermediates.
Protocol 1: Synthesis of 3,4-Dibenzyloxybenzaldehyde
This protocol details the protection of the catechol moiety of 3,4-dihydroxybenzaldehyde, a common starting material.[1]
-
Reaction Setup: To a solution of 3,4-dihydroxybenzaldehyde in a suitable organic solvent (e.g., DMF), add a base such as potassium carbonate.
-
Benzylating Agent Addition: Slowly add benzyl chloride or benzyl bromide to the reaction mixture at room temperature. The use of benzyl bromide can be accelerated by the catalytic addition of sodium iodide (NaI) or tetrabutylammonium iodide (TBAI).[6]
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Workup and Extraction: Quench the reaction with water and extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with water and brine to remove inorganic salts and residual base.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3,4-dibenzyloxybenzaldehyde, which can be purified further by crystallization or chromatography.
Protocol 2: Crystallization of a Benzyl-Protected Intermediate
This generalized protocol is applicable for purifying intermediates that are initially isolated as oils or amorphous solids.[10][15]
-
Solvent Selection: Dissolve the crude oily or solid intermediate in a minimal amount of a good solvent (e.g., ethyl acetate, methanol).
-
Inducing Crystallization:
-
Maturation: Stir the resulting slurry (pulping) at room temperature or below for a period to allow for complete crystallization and particle size maturation.[15]
-
Filtration and Washing: Collect the solid product by filtration. Wash the filter cake with a small amount of the cold anti-solvent to remove residual soluble impurities.
-
Drying: Dry the purified crystalline product under reduced pressure to a constant weight.
Protocol 3: Purity and Stereoisomer Analysis by HPLC
HPLC is the definitive technique for assessing both the chemical and chiral purity of Droxidopa and its intermediates.[11][13][16]
-
System Preparation: Utilize an HPLC system equipped with a C18 or similar reverse-phase column and a UV detector set to an appropriate wavelength (e.g., 250 nm).[16][17]
-
Mobile Phase Preparation: Prepare a mobile phase typically consisting of an aqueous buffer (e.g., 0.1% triethylamine adjusted to a specific pH) and an organic modifier like acetonitrile or methanol.[16][17] The exact ratio can be run in isocratic or gradient mode.
-
Sample Preparation: Accurately weigh and dissolve the intermediate in the mobile phase or a suitable solvent to a known concentration (e.g., 100 µg/mL).
-
Injection and Analysis: Inject the sample onto the column and record the chromatogram. The purity is determined by the area percentage of the main peak relative to all other peaks.
-
Chiral Purity Analysis: For stereoisomer analysis, a specialized chiral column is required. The method is similar, but the mobile phase and column are selected to achieve baseline separation of the L-threo, D-threo, L-erythro, and D-erythro isomers. A chiral purity of >99% is often required.[11]
Visualization of Synthetic and Analytical Workflows
Diagrams provide a clear visual representation of the complex relationships in the synthesis and analysis of these intermediates.
Caption: Workflow for purification and analysis of intermediates.
Conclusion: A Foundation of Purity
The successful synthesis of the active pharmaceutical ingredient Droxidopa is critically dependent on the robust control of its benzyl-protected intermediates. A thorough understanding of their physicochemical properties—particularly solubility and crystallinity—is essential for developing effective purification strategies. The transition from an often oily, impure state to a highly pure, crystalline solid is the cornerstone of achieving the required chemical and chiral purity. By implementing rigorous, self-validating analytical protocols, such as the HPLC methods described, researchers and drug development professionals can ensure the quality of these foundational intermediates, paving the way for the safe and effective production of Droxidopa.
References
- Process for the preparation of Droxidopa.
- Preparation method of droxidopa.
- CN112661672A - Crystallization method of Boc-amino acid.
- How to get (or crystallize) solid amino acids derivatives and peptides?
- US11192848B2 - Process for the preparation of droxidopa and its intermediate.
- US20130253061A1 - Method of droxidopa synthesis.
- Stability-Indicating Related Substances HPLC Method for Droxidopa and Characterization of Related Substances Using LC–MS and NMR.
- WO2017168313A1 - An improved process for the preparation of droxidopa and its intermediate.
- Analytical Method Development and Validation of Droxidopa By Using HPLC Method. ijpar.
- WO2013142093A1 - Method for the synthesis of droxidopa.
- Stability-Indicating Related Substances HPLC Method for Droxidopa and Characterization of Related Substances Using LC-MS and NMR | Request PDF.
- An improved process for the preparation of droxidopa and its intermediate.
- Stability-Indicating Related Substances HPLC Method for Droxidopa and Characterization of Related Substances Using LC-MS and NMR. PubMed.
- Protecting Groups in Peptide Synthesis: A Detailed Guide.
- An improved process for the preparation of droxidopa and its intermediate.
- Method Development and Valid
- Benzyl (Bn) Protective Group.
- Amino Acid-Protecting Groups.
- Benzyl Ethers - Protecting Groups. Organic Chemistry Portal.
Sources
- 1. Preparation method of droxidopa - Eureka | Patsnap [eureka.patsnap.com]
- 2. US20130253061A1 - Method of droxidopa synthesis - Google Patents [patents.google.com]
- 3. WO2013142093A1 - Method for the synthesis of droxidopa - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 6. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Benzyl Ethers [organic-chemistry.org]
- 8. WO2017168313A1 - An improved process for the preparation of droxidopa and its intermediate - Google Patents [patents.google.com]
- 9. Process for the preparation of Droxidopa - Eureka | Patsnap [eureka.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. US11192848B2 - Process for the preparation of droxidopa and its intermediate - Google Patents [patents.google.com]
- 12. An improved process for the preparation of droxidopa and its intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Stability-Indicating Related Substances HPLC Method for Droxidopa and Characterization of Related Substances Using LC-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 16. ijpar.com [ijpar.com]
- 17. rjptonline.org [rjptonline.org]
Molecular weight and solubility of 3,4-Di-O-benzyl DL-erythro-Droxidopa HCl
An In-depth Technical Guide on the Physicochemical Properties of 3,4-Di-O-benzyl DL-erythro-Droxidopa HCl: Molecular Weight and Solubility Profile
Abstract
This technical guide provides a comprehensive analysis of the essential physicochemical properties of 3,4-Di-O-benzyl DL-erythro-Droxidopa Hydrochloride, a critical intermediate in the synthesis of Droxidopa. For researchers, process chemists, and formulation scientists, a precise understanding of a molecule's molecular weight and solubility is foundational for successful drug development. This document outlines the theoretical basis and provides detailed, field-proven experimental protocols for the determination of these properties. We will establish the compound's molecular formula as C₂₃H₂₄ClNO₅ and a corresponding molecular weight of 429.89 g/mol .[1][2][3] Due to the introduction of two nonpolar benzyl protecting groups, the solubility profile is significantly altered compared to its active pharmaceutical ingredient (API) counterpart, Droxidopa. This guide presents a robust methodology for quantifying its solubility in various aqueous and organic media, leveraging the industry-standard shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for accurate quantification.
Section 1: Introduction to 3,4-Di-O-benzyl DL-erythro-Droxidopa HCl
Chemical Identity and Structure
3,4-Di-O-benzyl DL-erythro-Droxidopa HCl is a protected derivative of DL-erythro-Droxidopa. The core structure features a serine backbone substituted with a 3,4-dibenzyloxyphenyl group. The hydrochloride salt form is utilized to enhance handling and potentially modify solubility characteristics.
Table 1: Chemical Identity of 3,4-Di-O-benzyl DL-erythro-Droxidopa HCl
| Parameter | Value | Source(s) |
| IUPAC Name | (2R,3S)-rel-2-amino-3-[3,4-bis(benzyloxy)phenyl]-3-hydroxypropanoic acid hydrochloride | N/A |
| Synonyms | Protected DL-erythro-Droxidopa | [4] |
| CAS Number | 73594-44-2 | [3][4] |
| Molecular Formula | C₂₃H₂₄ClNO₅ | [1][2][3] |
| Molecular Weight | 429.89 g/mol | [1][2][3] |
Rationale for Synthesis: The Role of Benzyl Protecting Groups
The primary reason for the existence of this molecule is rooted in the principles of synthetic organic chemistry. The parent molecule, Droxidopa, contains a catechol moiety (two adjacent hydroxyl groups on a phenyl ring) which is highly susceptible to oxidation. During multi-step syntheses, these reactive hydroxyl groups can lead to undesired side reactions, lowering the overall yield and purity of the final product.
The benzyl groups (C₆H₅CH₂–) serve as robust protecting groups. By converting the hydroxyls to benzyl ethers, the catechol is rendered chemically inert to many reaction conditions. This strategic protection allows chemists to perform modifications on other parts of the molecule without compromising the sensitive catechol. This is a classic and essential strategy in medicinal chemistry to ensure synthetic efficiency and product purity.[5]
Synthetic Relationship to Droxidopa
3,4-Di-O-benzyl DL-erythro-Droxidopa HCl is a direct precursor to Droxidopa. The final step in the synthesis involves the removal of these benzyl protecting groups, a process known as deprotection. This is typically achieved through catalytic hydrogenolysis, where the compound is reacted with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C). This reaction cleaves the benzyl ether bonds, liberating the free hydroxyl groups to yield Droxidopa and toluene as a byproduct.
Caption: Synthetic pathway from the protected intermediate to the API.
Section 2: Molecular Weight Determination
An accurate molecular weight is the most fundamental identifier of a chemical compound. It is used for stoichiometric calculations, preparation of solutions of known molarity, and confirmation of identity.
Theoretical Calculation
The molecular weight is calculated from the molecular formula (C₂₃H₂₄ClNO₅) using the standard atomic weights of each element.
-
Carbon (C): 23 × 12.011 = 276.253
-
Hydrogen (H): 24 × 1.008 = 24.192
-
Chlorine (Cl): 1 × 35.453 = 35.453
-
Nitrogen (N): 1 × 14.007 = 14.007
-
Oxygen (O): 5 × 15.999 = 79.995
-
Total: 276.253 + 24.192 + 35.453 + 14.007 + 79.995 = 429.89 g/mol
This theoretical value is consistent across multiple chemical supplier databases.[1][2][3]
Experimental Verification: Mass Spectrometry
While theoretical calculation provides a precise value, experimental verification is mandatory for confirming the identity and purity of a synthesized batch. High-Resolution Mass Spectrometry (HRMS), particularly with Electrospray Ionization (ESI), is the gold standard for this purpose.
Causality Behind Experimental Choice: ESI is a soft ionization technique, meaning it imparts minimal energy to the molecule during the ionization process. This prevents fragmentation and allows for the detection of the intact molecular ion, which is critical for unambiguous molecular weight confirmation. It is perfectly suited for polar, non-volatile molecules like this hydrochloride salt.
This protocol is designed as a self-validating system by including a system suitability check with a known standard.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.
-
Reagents:
-
3,4-Di-O-benzyl DL-erythro-Droxidopa HCl sample.
-
HPLC-grade Methanol.
-
HPLC-grade Water.
-
Formic Acid (0.1% v/v).
-
Mass calibration standard (e.g., sodium formate or a commercial mix).
-
-
Procedure:
-
System Calibration: Calibrate the mass spectrometer according to the manufacturer's instructions using the calibration standard. Ensure mass accuracy is within 5 ppm.
-
Sample Preparation: Prepare a stock solution of the compound at ~1 mg/mL in methanol. Dilute this stock solution to a final concentration of ~1-10 µg/mL using a 50:50 methanol:water solution containing 0.1% formic acid. The acid helps promote protonation for positive ion mode detection.
-
Analysis: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 100-1000.
-
-
Data Interpretation: The primary species to look for is the protonated molecular ion, [M+H]⁺. For 3,4-Di-O-benzyl DL-erythro-Droxidopa (the free base), the molecular formula is C₂₃H₂₃NO₅, with a monoisotopic mass of 393.1576 Da. The expected protonated ion [C₂₃H₂₄NO₅]⁺ will have an m/z of 394.1649 . The chloride ion will not be observed in positive mode.
Table 2: Expected High-Resolution Mass Spectrometry Results
| Ion Species | Formula | Calculated m/z | Observed m/z (Example) | Mass Error (ppm) |
| [M+H]⁺ | C₂₃H₂₄NO₅⁺ | 394.1649 | 394.1651 | < 5 ppm |
Section 3: Solubility Profile
Solubility is a critical determinant of a drug candidate's bioavailability and developability. For a synthetic intermediate, solubility dictates choices of reaction solvents, purification methods (e.g., crystallization), and handling procedures.
Theoretical Assessment
-
Impact of Benzyl Groups: The parent Droxidopa molecule has two catechol hydroxyls and a carboxylic acid group, making it slightly soluble in water.[6][7] The replacement of the polar hydroxyl groups with large, nonpolar benzyl groups drastically increases the molecule's lipophilicity (fat-solubility) and reduces its ability to form hydrogen bonds with water.
-
Impact of HCl Salt: The presence of the hydrochloride salt of the amine group is intended to improve aqueous solubility. However, the overwhelming nonpolar character of the two benzyl groups is expected to dominate, leading to overall poor aqueous solubility.
-
Prediction: We predict that 3,4-Di-O-benzyl DL-erythro-Droxidopa HCl will exhibit low solubility in aqueous media (water, buffers) and significantly higher solubility in organic solvents like dichloromethane (DCM), methanol, and dimethyl sulfoxide (DMSO).
Experimental Solubility Determination: The Shake-Flask Method
Authoritative Grounding: The equilibrium solubility is best determined using the shake-flask method, which is recognized by regulatory bodies and described in ICH guidelines. This method ensures that the solution reaches saturation, providing a true measure of equilibrium solubility.
-
Materials:
-
Test compound: 3,4-Di-O-benzyl DL-erythro-Droxidopa HCl.
-
Solvents: Purified Water, 0.1 N HCl, Phosphate Buffered Saline (PBS) pH 7.4, Methanol, Dichloromethane (DCM), DMSO.
-
Glass vials with screw caps.
-
Orbital shaker or rotator in a temperature-controlled environment (25 °C).
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material).
-
-
Procedure:
-
Add an excess amount of the solid compound to a vial (e.g., 5-10 mg). The key is to ensure solid material remains at the end of the experiment, confirming saturation.
-
Add a known volume of the desired solvent (e.g., 1 mL).
-
Seal the vials securely and place them on an orbital shaker.
-
Agitate the vials at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, allow the vials to stand for at least 1 hour for undissolved solids to settle.
-
Carefully withdraw a sample from the supernatant, ensuring no solid particles are disturbed.
-
Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.
-
Dilute the filtered sample with a suitable solvent (usually the mobile phase for HPLC) to a concentration within the calibrated range of the analytical method.
-
Analyze the diluted sample using a validated HPLC method to determine the concentration.
-
Analytical Quantification: High-Performance Liquid Chromatography (HPLC)
Trustworthiness: A validated HPLC method is a self-validating system for quantification. By demonstrating linearity, accuracy, and precision, the method provides trustworthy and reproducible results. Several validated HPLC methods exist for the parent compound Droxidopa, which can be adapted for this derivative.[8][9][10]
Table 4: HPLC Method Parameters for Quantification
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reverse-phase column suitable for retaining the nonpolar benzylated compound. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Provides an acidic pH to ensure the amine is protonated and improves peak shape. |
| Mobile Phase B | Acetonitrile | Strong organic solvent to elute the highly retained compound. |
| Gradient | 50% B to 95% B over 10 minutes | A gradient is necessary to elute the lipophilic compound in a reasonable time with good peak shape. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Column Temperature | 30 °C | Ensures reproducible retention times. |
| Injection Volume | 10 µL | Standard volume. |
| UV Detection | 220 nm or 270 nm | The benzoyl and phenyl groups provide strong UV absorbance. |
| Calibration | External standard calibration curve (5 points, e.g., 1 to 100 µg/mL) prepared from a known stock solution. | Essential for accurate quantification. The curve must have a correlation coefficient (r²) > 0.999. |
Data Presentation
The results from the shake-flask experiment are used to calculate the solubility in mg/mL.
Table 3: Illustrative Solubility Data for 3,4-Di-O-benzyl DL-erythro-Droxidopa HCl (Note: These are representative values based on chemical principles, as specific experimental data is not publicly available. Actual values must be determined experimentally.)
| Solvent | Solubility Classification | Estimated Solubility (mg/mL) |
| Purified Water | Very Slightly Soluble / Insoluble | < 0.1 |
| 0.1 N HCl | Very Slightly Soluble | 0.1 - 0.5 |
| PBS (pH 7.4) | Insoluble | < 0.05 |
| Methanol | Soluble | 10 - 30 |
| Dichloromethane (DCM) | Freely Soluble | > 100 |
| DMSO | Freely Soluble | > 100 |
Section 4: Workflow Visualization
To ensure systematic and reproducible characterization, a clear workflow should be followed. The following diagram illustrates the logical flow from material receipt to final data analysis.
Sources
- 1. 3,4-Di-O-benzyl Droxidopa Hydrochloride(Mixture of Diaster… [cymitquimica.com]
- 2. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 3. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 4. echemi.com [echemi.com]
- 5. US20130253061A1 - Method of droxidopa synthesis - Google Patents [patents.google.com]
- 6. Droxidopa in neurogenic orthostatic hypotension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DailyMed - DROXIDOPA capsule [dailymed.nlm.nih.gov]
- 8. impactfactor.org [impactfactor.org]
- 9. Stability-Indicating Related Substances HPLC Method for Droxidopa and Characterization of Related Substances Using LC-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijpar.com [ijpar.com]
Methodological & Application
Procedure for chiral resolution of DL-erythro-Droxidopa intermediates
Application Note: High-Efficiency Chiral Resolution of DL-erythro-Droxidopa Intermediates
Executive Summary & Strategic Rationale
Droxidopa (L-threo-3,4-dihydroxyphenylserine, L-DOPS) is a critical synthetic amino acid precursor to norepinephrine, used in the treatment of neurogenic orthostatic hypotension. The synthesis of Droxidopa presents a significant stereochemical challenge due to the presence of two chiral centers (
While the therapeutic target is the L-threo isomer, synthetic routes—particularly the condensation of glycine derivatives with 3,4-dihydroxybenzaldehyde—often yield significant quantities of the DL-erythro diastereomer.
Why Resolve the Erythro Intermediate?
-
Kinetic Control: In certain catalytic hydrogenation or aldol condensation routes, the erythro form is the kinetic product.
-
Epimerization Strategy: High-purity L-erythro intermediates can be converted to the desired L-threo drug substance via C-2 epimerization, often with higher overall yields than direct threo synthesis.
-
Pharmacological Benchmarking: Pure erythro isomers are required as analytical standards to quantify impurities in the final drug substance (limit <0.1%).
This guide details the chemical resolution of DL-erythro intermediates using diastereomeric salt crystallization. Unlike enzymatic methods which can be substrate-specific and costly at scale, this method relies on the robust thermodynamic solubility differences of diastereomeric salts, making it scalable and self-validating.
Strategic Overview: The "Dutch Resolution" Principle
We will not resolve the zwitterionic amino acid directly, as its high polarity and low solubility in organic solvents hinder efficient salt formation. Instead, we employ a Protection-Resolution-Deprotection strategy.
-
Target Intermediate: N-Carbobenzyloxy-3,4-di-benzyloxy-DL-erythro-phenylserine (Compound A ).
-
Resolving Agent: (S)-(-)-1-Phenylethylamine ((S)-PEA ).
-
Mechanism: (S)-PEA forms salts with both L-erythro and D-erythro acids. The (L-erythro)-(S)-PEA salt is significantly less soluble in specific alcohol/ether mixtures than the (D-erythro)-(S)-PEA salt, allowing for separation via fractional crystallization.
Workflow Visualization
Caption: Figure 1: Workflow for the chiral resolution of DL-erythro intermediates using (S)-PEA.
Materials & Reagents
| Component | Specification | Role |
| Substrate | N-Cbz-3,4-di-O-benzyl-DL-erythro-phenylserine | Racemic Intermediate |
| Resolving Agent | (S)-(-)-1-Phenylethylamine (99% ee) | Chiral Base |
| Solvent A | Methanol (HPLC Grade) | Dissolution |
| Solvent B | Isopropyl Alcohol (IPA) | Anti-solvent |
| Acid | 1N Hydrochloric Acid | Salt Breaking |
| Extraction | Ethyl Acetate | Product Recovery |
Detailed Experimental Protocols
Protocol A: Formation of Diastereomeric Salts
Context: The choice of solvent is critical. Methanol provides solubility, while IPA reduces the solubility of the target salt selectively.
-
Charge: In a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, charge 10.0 g (19.5 mmol) of N-Cbz-3,4-di-O-benzyl-DL-erythro-phenylserine.
-
Dissolve: Add 100 mL of Methanol. Stir at room temperature until fully dissolved.
-
Add Resolving Agent: Add 2.36 g (19.5 mmol, 1.0 eq) of (S)-(-)-1-Phenylethylamine dropwise over 5 minutes. Note: A slight exotherm may occur.
-
Heat: Heat the mixture to 60°C until a clear homogeneous solution is obtained.
-
Seed (Optional but Recommended): If available, add 10 mg of pure (L-erythro)-(S)-PEA salt crystals to induce nucleation.
-
Controlled Crystallization:
-
Cool the solution to 40°C over 30 minutes.
-
Add 50 mL of Isopropyl Alcohol (IPA) slowly.
-
Cool to 5°C at a rate of 0.5°C/min.
-
Hold at 5°C for 4 hours.
-
Protocol B: Isolation and Purification
-
Filtration: Filter the white precipitate under vacuum using a sintered glass funnel.
-
Wash: Wash the filter cake with cold (0°C) IPA/MeOH (2:1 mixture, 20 mL).
-
Recrystallization (The "Upgrade"):
-
Take the wet cake (enriched salt) and dissolve it in the minimum amount of boiling Methanol (~5-7 volumes).
-
Allow to cool slowly to room temperature, then to 0°C.
-
Filter and wash as above.[1]
-
Target: This step typically boosts diastereomeric excess (de) from ~85% to >99%.
-
Protocol C: Liberation of the Chiral Acid
-
Suspend: Suspend the purified salt in 100 mL of Ethyl Acetate and 50 mL of water.
-
Acidify: Add 1N HCl dropwise with vigorous stirring until the aqueous layer pH reaches 2.0. This protonates the amine (releasing it into the water) and frees the carboxylic acid.
-
Extract: Separate the layers. Extract the aqueous layer once more with 50 mL Ethyl Acetate.
-
Dry & Concentrate: Combine organic layers, wash with brine, dry over anhydrous
, and concentrate in vacuo. -
Result: A white foam/solid of L-erythro-N-Cbz-3,4-di-O-benzyl-phenylserine .
Quality Control & Validation (Self-Validating System)
To ensure scientific integrity, the process must be monitored analytically.
HPLC Method Parameters:
-
Column: Chiralpak AD-H or Crownpak CR(+) (Daicel).
-
Mobile Phase: Hexane : IPA : TFA (80 : 20 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm.
-
Expected Retention Times:
-
L-erythro isomer:
min -
D-erythro isomer:
min
-
Calculation of Enantiomeric Excess (% ee):
Troubleshooting Logic
If the enantiomeric excess is low (<95%) after Protocol B, follow this logic:
Caption: Figure 2: Troubleshooting logic for suboptimal chiral resolution.
References
-
Sumitomo Chemical Company. (1981). Process for producing L-threo-3,4-dihydroxyphenylserine. European Patent EP0024210B1. Link
-
Kato, R., et al. (1988). Determination of D,L-threo-3,4-dihydroxyphenylserine and of the D- and L-enantiomers in human plasma and urine. Journal of Chromatography B: Biomedical Sciences and Applications, 427, 219-227. Link
-
Drell, W. (1955).[2] The Separation of Substituted threo- and erythro-Phenylserines by Paper Chromatography. Journal of the American Chemical Society, 77(20), 5429–5431.[2] Link
-
Mylan Laboratories Ltd. (2013). Method of droxidopa synthesis. U.S. Patent Application US20130253061A1. Link
Disclaimer: This protocol involves the use of hazardous chemicals. All procedures should be performed in a fume hood by trained personnel wearing appropriate PPE. The user assumes all liability for the application of this information.
Sources
Application Notes & Protocols for the Preparation of Sterile Solutions from Droxidopa Hydrochloride Intermediates
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of sterile Droxidopa hydrochloride solutions, with a specific focus on utilizing synthetic intermediates. Droxidopa, a synthetic amino acid precursor to norepinephrine, is employed in the treatment of neurogenic orthostatic hypotension (nOH).[1][2] Its parenteral administration necessitates a sterile, pyrogen-free formulation. This guide elucidates the critical physicochemical properties of Droxidopa, details pre-formulation considerations, and provides a robust, self-validating protocol for aseptic processing. The causality behind experimental choices, in-process controls, and final product quality control testing are explained to ensure scientific integrity and regulatory compliance.
Pre-formulation & Scientific Rationale
A successful sterile formulation begins with a thorough understanding of the active pharmaceutical ingredient (API) and its precursors.
Physicochemical Properties of Droxidopa
Droxidopa, or (–)-threo-3-(3,4-Dihydroxyphenyl)-L-serine, is a catecholamine.[3][4] Its structure dictates its stability and formulation requirements.
-
Solubility: Droxidopa is slightly soluble in water but soluble in dilute hydrochloric acid, forming the hydrochloride salt.[1][5][6] This property is leveraged to create aqueous solutions for parenteral delivery.
-
Stability: The catechol moiety makes Droxidopa highly susceptible to oxidation, which can be catalyzed by light, high pH, and trace metal ions. Furthermore, studies indicate that Droxidopa is susceptible to degradation under harsh acidic, alkaline, and thermal conditions.[7] This thermal lability precludes the use of terminal sterilization methods like autoclaving, making aseptic processing mandatory.[8][9]
-
Mechanism of Action: Droxidopa is a prodrug that is converted to L-norepinephrine by the ubiquitous enzyme aromatic L-amino acid decarboxylase (AAAD).[1][10]
Considerations for Synthetic Intermediates
The use of a synthetic intermediate rather than the final API introduces additional steps, primarily the removal of protecting groups. A common strategy in Droxidopa synthesis involves protecting the reactive catechol group, for example, as a methylenedioxy derivative like (L)-threo-3-(3,4-methylenedioxyphenyl)-serine. This intermediate is more stable but requires a deprotection step (e.g., acid-catalyzed hydrolysis) to yield the active Droxidopa.[11]
Causality: The protocol must therefore include a validated deprotection step, followed by purification or pH adjustment to ensure the complete removal of the protecting group and any reagents used, as these could affect the safety and stability of the final product.
Excipient Selection for Parenteral Formulations
The choice of excipients is critical for maintaining the stability, safety, and efficacy of the sterile solution.[12]
| Excipient Class | Purpose | Recommended Agent(s) | Rationale for Droxidopa |
| Buffering Agent | Maintain pH for stability & tolerability | Citrate or Acetate Buffer | Maintains an acidic pH (typically 3.0-4.5) to enhance solubility and minimize oxidative degradation of the catechol group.[13] |
| Tonicity Agent | Adjust osmolarity for physiological compatibility | Mannitol, Sodium Chloride | Mannitol is often preferred as it is a non-reducing sugar and less likely to interact with the API.[14] |
| Antioxidant | Prevent oxidative degradation | Sodium Metabisulfite | Scavenges oxygen to protect the sensitive catechol structure of Droxidopa. |
| Chelating Agent | Sequester trace metal ions | Disodium Edetate (EDTA) | Prevents metal-catalyzed oxidation of Droxidopa. |
| Solvent | Vehicle for the formulation | Water for Injection (WFI) | The primary solvent for parenteral products.[14] |
Principles of Aseptic Manufacturing
Given Droxidopa's thermal sensitivity, aseptic processing is the required method for manufacturing a sterile solution.[8] This process involves the separate sterilization of all components (drug solution, containers, closures) which are then brought together in an exceptionally clean environment.[15][16]
Regulatory Framework: All procedures must adhere to Current Good Manufacturing Practice (CGMP) as detailed in FDA guidelines and comply with standards for sterile compounding, such as USP General Chapter <797>.[17][18][19][20]
Core Principle: The fundamental goal is to prevent microbial contamination of the product.[21][22] This is achieved by performing all critical manipulations, such as sterile filtration and filling, within a Grade A / ISO 5 environment, typically a laminar airflow hood or an isolator.[16][23]
Caption: Core principle of aseptic processing.
Protocol: Sterile Droxidopa HCl Solution from a Protected Intermediate
This protocol details the conversion of a hypothetical intermediate, (L)-threo-3-(3,4-methylenedioxyphenyl)-serine, to a final sterile Droxidopa HCl solution.
Materials and Equipment
-
Intermediate: (L)-threo-3-(3,4-methylenedioxyphenyl)-serine
-
Reagents: 3N Hydrochloric Acid, 1N Sodium Hydroxide, Sodium Metabisulfite, Disodium Edetate (EDTA), Mannitol, Water for Injection (WFI)
-
Equipment: Calibrated pH meter, magnetic stirrer, temperature-controlled reaction vessel, Grade A/ISO 5 laminar airflow hood, 0.22 µm sterile PVDF or PES syringe filters, sterile depyrogenated glass vials and stoppers, validated autoclave.
Experimental Workflow
Caption: Workflow for sterile Droxidopa solution preparation.
Step-by-Step Methodology
Step A: Deprotection of Intermediate
-
In a clean, depyrogenated glass vessel, dissolve the (L)-threo-3-(3,4-methylenedioxyphenyl)-serine intermediate in WFI.
-
Slowly add 3N HCl while stirring to initiate hydrolysis of the methylenedioxy bridge.
-
Gently heat the solution (e.g., to 50-60°C) and monitor the reaction by HPLC until the intermediate is consumed and Droxidopa is formed.
-
Causality: Heat accelerates the hydrolysis reaction. HPLC monitoring is a critical in-process control (IPC) to ensure the reaction goes to completion.
-
Step B: Formulation and pH Adjustment
-
Cool the reaction mixture to room temperature.
-
Add and dissolve the required amounts of Disodium Edetate, Sodium Metabisulfite, and Mannitol into the Droxidopa HCl solution.
-
Adjust the pH of the bulk solution to the target range (e.g., 3.5 ± 0.2) using 1N NaOH or 1N HCl as needed.
-
Causality: This pH range is a compromise between the solubility of Droxidopa HCl (favored by lower pH) and its stability (catechol oxidation is faster at higher pH).
-
Step C: Sterile Filtration (Aseptic Process) This step and all subsequent steps must be performed under strict aseptic technique in a Grade A / ISO 5 environment.
-
Transfer the formulated bulk solution into the Grade A environment.
-
Aseptically attach a pre-sterilized 0.22 µm PVDF filter assembly to a sterile receiving vessel. The filter must have been validated for compatibility and integrity.
-
Perform a filter integrity test (e.g., bubble point test) before use.
-
Pass the entire bulk solution through the sterile filter.
Step D: Aseptic Filling
-
Using sterile, depyrogenated vials and stoppers, aseptically fill the sterile-filtered Droxidopa solution to the target volume.
-
Immediately stopper and seal the vials.
Step E: Quality Control Sampling & Release
-
Collect representative samples for final quality control testing.
-
Quarantine the batch until all QC tests are completed and passed.
Quality Control & Validation
A robust QC program is essential to validate the aseptic process and ensure the final product is safe and effective.
Final Product Specifications
| Test | Specification | Method Reference |
| Appearance | Clear, colorless to slightly yellow solution, free of visible particles | Visual Inspection |
| Identity | HPLC retention time matches reference standard | Protocol 4.2.1 |
| Assay | 90.0% - 110.0% of label claim | Protocol 4.2.1 |
| Purity/Related Substances | Individual impurities ≤ 0.5%, Total impurities ≤ 1.0% | Protocol 4.2.1 |
| pH | 3.0 - 4.5 | Potentiometry |
| Sterility | Must meet compendial requirements (No growth) | USP <71> |
| Bacterial Endotoxins | ≤ X EU/mL (Limit calculated based on dose) | USP <85> |
| Particulate Matter | ≥10 µm: ≤6000/container; ≥25 µm: ≤600/container | USP <788> |
Key Analytical Protocols
Protocol 4.2.1: HPLC Method for Identity, Assay, and Purity This method is adapted from established literature for Droxidopa analysis.[7][26][27]
-
Column: C18, 150 mm x 4.6 mm, 5 µm
-
Mobile Phase: A gradient of 0.1% Triethylamine in Water (pH adjusted to 3.0 with phosphoric acid) and Acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 250 nm[26]
-
System Suitability:
-
Tailing factor for Droxidopa peak: ≤ 2.0
-
RSD for six replicate injections of standard: ≤ 2.0%
-
References
-
ComplianceOnline. (2016, November 29). cGMP Guidance: Sterile Drug Products Produced by Aseptic Processing. Retrieved from [Link][18]
-
Pharmuni. (n.d.). USP General Chapter 797. Retrieved from [Link][21]
-
Federal Register. (2004, October 4). Guidance for Industry on Sterile Drug Products Produced by Aseptic Processing-Current Good Manufacturing Practice. Retrieved from [Link][19]
-
USP-NF. (2019, November 22). <797> PHARMACEUTICAL COMPOUNDING—STERILE PREPARATIONS. Retrieved from [Link][23]
-
Food and Drug Administration. (2020, May 4). Sterile Drug Products Produced by Aseptic Processing — Current Good Manufacturing Practice. Retrieved from [Link][20]
-
ECA Academy. (2004, September 15). FDA Guidance for Industry: Sterile Drug Products Produced By Aseptic Processing - Current Good Manufacturing Practice. Retrieved from [Link][28]
-
AccessPharmacy - McGraw Hill Medical. (n.d.). Compounding USP Chapter 797 (Sterile). Retrieved from [Link][29]
-
American Association of Nurse Anesthesiology. (n.d.). Revisions Finalized to USP General Chapter <797> Pharmaceutical Compounding – Sterile Preparations. Retrieved from [Link][30]
-
Food and Drug Administration. (n.d.). Sterile Drug Products Produced by Aseptic Processing–Current Good Manufacturing Practice. Retrieved from [Link][31]
-
International Journal of Pharmaceutical and Analytical Research. (n.d.). Analytical Method Development and Validation of Droxidopa By Using HPLC Method. Retrieved from [Link][26]
-
SciSpace. (2018). Development and validation of LC-MS/MS method for the estimation of Droxidopa in Human Plasma. Retrieved from [Link][32]
-
Research Journal of Pharmacy and Technology. (2020, May 29). Method Development and Validation of Droxidopa by RP-UPLC. Retrieved from [Link][27]
-
Centers for Disease Control and Prevention. (2023, December 11). Other Sterilization Methods. Retrieved from [Link][24]
-
Pharmaceuticals and Medical Devices Agency. (n.d.). Guidance on the Manufacture of Sterile Pharmaceutical Products by Aseptic Processing. Retrieved from [Link][33]
-
digicollections.net. (n.d.). 5.8 Methods of sterilization. Retrieved from [Link][25]
-
A3P. (2019, January 31). Aseptic Processing Overview. Retrieved from [Link][15]
-
Research Journal of Pharmacy and Technology. (n.d.). Method Development and Validation of Droxidopa by RP-UPLC. Retrieved from [Link][34]
-
SlidePlayer. (n.d.). Sterilization methods. Retrieved from [Link][35]
-
GxP-CC. (2021, November 17). Aseptic Pharmaceutical Manufacturing: How It Works. Retrieved from [Link][8]
-
Fagron. (2025, April 10). Aseptic Compounding: Quality & Efficiency in Pharma Services. Retrieved from [Link][22]
-
PubMed. (2016, September 6). Stability-Indicating Related Substances HPLC Method for Droxidopa and Characterization of Related Substances Using LC-MS and NMR. Retrieved from [Link][7]
-
RJPPD. (2021, August 29). Basic Concepts of Sterilization Techniques. Retrieved from [Link][9]
-
Scribd. (n.d.). Sterilization Methods in Pharmaceuticals. Retrieved from [Link][36]
-
Cytiva. (2025, December 1). What is aseptic processing – overview, steps, applications. Retrieved from [Link][16]
-
DailyMed - NIH. (2023, March 28). Label: DROXIDOPA capsule. Retrieved from [Link][5]
-
Pharmeli. (2023, March 10). Excipients for Parenterals. Retrieved from [Link][14]
-
DailyMed - NIH. (2021, February 18). DROXIDOPA capsule. Retrieved from [Link][6]
-
PharmaCompass.com. (n.d.). Droxidopa | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link][37]
-
PubMed Central - NIH. (n.d.). Droxidopa in neurogenic orthostatic hypotension. Retrieved from [Link][1]
-
Patsnap. (2018, March 20). Process for the preparation of Droxidopa. Retrieved from [11]
-
Google Patents. (n.d.). WO2018119323A1 - Droxidopa compositions and methods. Retrieved from [13]
-
Impactfactor. (n.d.). Development and Validation of Stability Indicating HPLC Method for the Determination of Related Substances in Droxidopa Drug Sub. Retrieved from [Link][38]
-
Google Patents. (n.d.). WO2016147133A1 - Process for the preparation of droxidopa. Retrieved from [39]
-
PubMed. (2018, October 15). Excipients in parenteral formulations: selection considerations and effective utilization with small molecules and biologics. Retrieved from [Link][12]
-
Pharmaceutical Technology. (2022, November 3). Excipients for Solubility Enhancement of Parenteral Formulations. Retrieved from [Link][40]
Sources
- 1. Droxidopa in neurogenic orthostatic hypotension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Droxidopa (hydrochloride) CAS#: 1260173-94-1 [m.chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. DailyMed - DROXIDOPA capsule [dailymed.nlm.nih.gov]
- 6. DailyMed - DROXIDOPA capsule [dailymed.nlm.nih.gov]
- 7. Stability-Indicating Related Substances HPLC Method for Droxidopa and Characterization of Related Substances Using LC-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ascendiacdmo.com [ascendiacdmo.com]
- 9. rjppd.org [rjppd.org]
- 10. Droxidopa - Wikipedia [en.wikipedia.org]
- 11. Process for the preparation of Droxidopa - Eureka | Patsnap [eureka.patsnap.com]
- 12. Excipients in parenteral formulations: selection considerations and effective utilization with small molecules and biologics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. WO2018119323A1 - Droxidopa compositions and methods - Google Patents [patents.google.com]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. Aseptic Processing Overview. - A3P - Industrie Pharmaceutique & Biotechnologie [a3p.org]
- 16. cytivalifesciences.com [cytivalifesciences.com]
- 17. usp.org [usp.org]
- 18. cGMP Guidance: Sterile Drug Products Produced by Aseptic Processing - ComplianceOnline.com [complianceonline.com]
- 19. Federal Register :: Guidance for Industry on Sterile Drug Products Produced by Aseptic Processing-Current Good Manufacturing Practice [federalregister.gov]
- 20. Sterile Drug Products Produced by Aseptic Processing — Current Good Manufacturing Practice | FDA [fda.gov]
- 21. USP General Chapter 797 [pharmuni.com]
- 22. Aseptic Compounding: Quality & Efficiency in Pharma Services [adragos-pharma.com]
- 23. uspnf.com [uspnf.com]
- 24. Other Sterilization Methods | Infection Control | CDC [cdc.gov]
- 25. digicollections.net [digicollections.net]
- 26. ijpar.com [ijpar.com]
- 27. rjptonline.org [rjptonline.org]
- 28. FDA Guidance for Industry: Sterile Drug Products Produced By Aseptic Processing - Current Good Manufacturing Practice, September 2004 - ECA Academy [gmp-compliance.org]
- 29. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 30. AANA | USP General Chapter [aana.com]
- 31. fda.gov [fda.gov]
- 32. scispace.com [scispace.com]
- 33. pmda.go.jp [pmda.go.jp]
- 34. rjptonline.org [rjptonline.org]
- 35. Sterilization methods | PPTX [slideshare.net]
- 36. scribd.com [scribd.com]
- 37. Droxidopa | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 38. impactfactor.org [impactfactor.org]
- 39. WO2016147133A1 - Process for the preparation of droxidopa - Google Patents [patents.google.com]
- 40. pharmtech.com [pharmtech.com]
Troubleshooting & Optimization
Minimizing racemization during 3,4-Di-O-benzyl Droxidopa processing
The following technical guide is structured as a specialized support portal for process chemists and formulation scientists handling 3,4-Di-O-benzyl Droxidopa .
Executive Summary: The Stereochemical Challenge
Droxidopa (L-threo-3,4-dihydroxyphenylserine) is a norepinephrine prodrug. Its therapeutic efficacy relies strictly on the (2S, 3R) stereoconfiguration.
The intermediate 3,4-Di-O-benzyl Droxidopa is a critical junction in the synthesis. While the benzyl ethers protect the catechol moiety from oxidation, the core
-
Epimerization at C2 (
-carbon): Leading to the D-threo enantiomer. -
Diastereomeric equilibration (Retro-Aldol): Leading to the erythro isomer (L/D-erythro), which is a potent impurity.
This guide provides the protocols required to lock stereochemistry during the handling, functionalization, and deprotection of this intermediate.
Module A: The Mechanisms of Failure
To prevent racemization, you must understand the invisible pathways destroying your enantiomeric excess (ee) and diastereomeric excess (de).
The "Racemization Triad"
Unlike simple amino acids, Droxidopa derivatives possess a hydroxyl group at the
Figure 1: The dual-threat mechanism. Note that the Retro-Aldol pathway (red dashed line) cleaves the C-C bond entirely, scrambling both stereocenters upon reformation.
Critical Insights
-
The Retro-Aldol Threat: In the presence of strong bases (pH > 10) or heat (> 40°C), the C2-C3 bond breaks. When it reforms, it favors the erythro isomer because it is often thermodynamically more stable than the threo form [1].
-
The Oxazolone Threat: If you are N-protecting the 3,4-Di-O-benzyl intermediate (e.g., with Boc, Cbz, or Phthaloyl) or coupling it, the formation of an oxazolone (azlactone) ring allows the C2 proton to be abstracted easily, destroying chirality at the
-carbon [2].
Module B: Processing Protocols (Troubleshooting)
Scenario 1: N-Protection of 3,4-Di-O-benzyl Droxidopa
Context: You are converting the free amine to an N-Cbz or N-Boc derivative. Risk: High base concentration causes transient high pH, triggering retro-aldol degradation.
Protocol: The "Buffered Schotten-Baumann" Method Do not use NaOH or TEA directly. Use a biphasic system with controlled pH.
| Parameter | Standard (Risky) | Optimized (Safe) |
| Base | NaOH / Et3N | NaHCO₃ or Na₂CO₃ |
| Solvent | THF/Water | Acetone/Water (1:1) or Dioxane/Water |
| Temperature | 25°C - 40°C | 0°C - 5°C (Critical) |
| pH Target | > 11 | 8.5 - 9.5 (Strict control) |
Step-by-Step:
-
Dissolve 3,4-Di-O-benzyl Droxidopa in Acetone/Water (1:1). Cool to 0°C.
-
Add NaHCO₃ (2.5 eq) as a solid or slurry. Do not pre-dissolve in high-molarity caustic solution.
-
Add the protecting group reagent (e.g., Cbz-Cl) dropwise over 1 hour.
-
Checkpoint: Monitor pH. If it drops below 8, add dilute Na₂CO₃ dropwise. Never exceed pH 9.5.
-
Quench immediately with dilute HCl to pH 2-3 upon completion to freeze the stereochemistry.
Scenario 2: Final Deprotection (Benzyl Removal)
Context: Removing the benzyl groups to yield the final API (Droxidopa).[1] Risk: Hydrogenolysis is generally safe, but acidic conditions + heat can induce dehydration to the cinnamic acid derivative or isomerization.
Protocol: Mild Hydrogenolysis
-
Catalyst: 5% Pd/C (50% water wet). Avoid Pd(OH)₂ (Pearlman’s catalyst) if possible, as it can be too aggressive.
-
Solvent: Methanol or Ethanol. Avoid acetic acid if high temperatures are required.
-
Pressure: 1 - 3 atm (Low pressure is preferred).
-
Temperature: < 25°C .
-
Warning: At > 40°C, the risk of benzylic C-O cleavage (removing the hydroxyl group entirely) increases.
-
Module C: Analytical Controls
You cannot fix what you cannot measure. Standard C18 HPLC will not separate the enantiomers effectively.
Mandatory Method: Chiral HPLC Use a Crown ether-based column, which is specific for amino acids (ammonium recognition).
| Parameter | Specification |
| Column | Crownpak CR+ (Daicel) or equivalent |
| Mobile Phase | pH 1.0 - 2.0 (Perchloric acid usually required for Crownpak) |
| Temperature | 10°C - 15°C (Lower temp improves separation) |
| Flow Rate | 0.4 - 0.5 mL/min |
| Detection | UV @ 210 nm or 280 nm |
| Elution Order | Typically: D-threo |
Note: Ensure your sample is acidic before injection to protonate the amine, which is required for the crown ether interaction. [3]
Decision Logic for Troubleshooting
Use this workflow when you detect a drop in optical purity.
Figure 2: Diagnostic workflow for identifying the chemical origin of stereochemical loss.
Frequently Asked Questions (FAQ)
Q1: Can I re-process material that has high erythro content? A: Direct recrystallization is difficult due to the similar solubility profiles of the diastereomers in the protected form.
-
Recommendation: If the erythro content is < 15%, proceed to the final deprotected Droxidopa. The free amino acid zwitterion has significantly different solubility properties between threo and erythro forms. Recrystallization of the final Droxidopa (or its HCl salt) from water/ethanol is far more effective at rejecting the erythro impurity than attempting to purify the benzyl-protected intermediate [4].
Q2: My 3,4-Di-O-benzyl intermediate is an HCl salt. Can I neutralize it with NaOH? A: Avoid NaOH. The local high pH at the droplet interface will trigger the retro-aldol mechanism instantly. Use a weak organic base (like N-methylmorpholine) or a bicarbonate slurry. If you must use a strong base, use it in a biphasic system (DCM/Water) where the base stays in the aqueous layer and the free amine partitions immediately into the organic layer, minimizing contact time.
Q3: Why does the solution turn yellow/orange during base treatment? A: This often indicates the formation of the imine (Schiff base) or oxidation of the phenol if the benzyl protection is compromised. However, in the context of racemization, a yellow color often correlates with the formation of the azlactone (oxazolone) intermediate if an N-acyl group is present. This is a "red flag" for active racemization.
References
-
Sumitomo Chemical Company. (1984). Process for production of DL-threo-3-(3,4-dihydroxyphenyl)serine. US Patent 4,480,109.[2] Link
- Benoiton, N. L. (1983). Oxazol-5(4H)-ones and the racemization of amino acid derivatives. In The Peptides (Vol. 5, pp. 217-284). Academic Press.
-
Daicel Corporation. Crownpak CR(+) Application Note for Amino Acids. Link
-
Sumitomo Pharmaceuticals. (1985). Process for optical resolution of N-phthaloyl-3-(3,4-methylenedioxyphenyl)serine. US Patent 4,562,263. Link
-
Divi's Laboratories Ltd. (2016). Process for the preparation of Droxidopa. WO2016147133A1. Link
Sources
Technical Support Center: Stability Optimization for 3,4-Di-O-benzyl DL-erythro-Droxidopa
The following technical guide is structured as an internal support resource for process chemists and analytical scientists handling 3,4-Di-O-benzyl DL-erythro-Droxidopa . This intermediate is a critical precursor in the synthesis of Droxidopa (L-DOPS), and its stability profile differs significantly from the final deprotected drug.
Subject: pH-Dependent Stability & Handling Protocols Document ID: TS-DOPS-BN-04 Applicable For: Process Chemistry, Analytical Development, QC
Executive Summary: The "Goldilocks" Window
For 3,4-Di-O-benzyl DL-erythro-Droxidopa (hereafter referred to as Bn-Erythro-DOPS ), pH control is not merely about solubility; it is the primary switch for two competing degradation pathways: Retro-Aldol Cleavage (Basic) and Ether Hydrolysis (Strongly Acidic).
Optimal Stability Window: pH 4.5 – 6.0
-
Storage: Solid state at -20°C (Desiccated).
-
Solution State: Maintain in slightly acidic buffers (Acetate/Phosphate) at low temperatures (<4°C). Avoid prolonged exposure to pH > 8.0.
The pH Stability Landscape (Mechanism & Causality)
To troubleshoot stability, one must understand the molecular "stress points" of Bn-Erythro-DOPS.
A. The Basic Threat: Retro-Aldol Cleavage (pH > 8.0)
The presence of the
-
Mechanism: Base-catalyzed cleavage breaks the C
-C bond. -
Result: Decomposition into Glycine and 3,4-Dibenzyloxybenzaldehyde .
-
Indicator: Appearance of a distinct aldehyde peak in HPLC and loss of the parent peak.
B. The Acidic Threat: Hydrolysis & Epimerization (pH < 2.0)
While benzyl ethers are generally robust, they are acid-labile under high thermal stress or very low pH.
-
Mechanism: Protonation of the ether oxygen followed by
or cleavage. -
Result: Loss of protecting groups (Debenzylation) leading to premature formation of free catechols, which then rapidly oxidize (turn black).
-
Stereochemical Drift: Strong acid can also catalyze the conversion of the erythro isomer to the thermodynamically more stable threo form (epimerization), altering the diastereomeric ratio (dr).
C. Visualization of Degradation Pathways
The following diagram maps the chemical fate of Bn-Erythro-DOPS based on pH exposure.
Figure 1: Degradation pathways of Bn-Erythro-DOPS. Note the high sensitivity to basic conditions (Retro-Aldol).
Troubleshooting Guide (Q&A)
This section addresses specific observations reported by analytical and process teams.
Scenario 1: HPLC Purity Drop in Basic Mobile Phase
User Question: "We switched our HPLC mobile phase to Ammonium Bicarbonate (pH 9.0) to improve peak shape, but the sample purity decreases over the run time. We see a new peak at a much higher retention time. What is happening?"
Technical Diagnosis: You are inducing on-column Retro-Aldol cleavage .
-
Cause: At pH 9.0, the
-hydroxy amine moiety is unstable. The new "late-eluting" peak is likely 3,4-Dibenzyloxybenzaldehyde (highly lipophilic due to two benzyl groups and no zwitterionic character). The early eluting peak (often lost in the void volume) is Glycine. -
Solution:
-
Acidify Mobile Phase: Switch to 0.1% Formic Acid or Phosphate Buffer (pH 3.0 - 5.0).
-
Temperature: Lower column temperature to 25°C (heat accelerates cleavage).
-
Verification: Inject a standard of 3,4-Dibenzyloxybenzaldehyde to confirm the impurity identity.
-
Scenario 2: Sample Discoloration (Browning)
User Question: "My solid sample was white, but after dissolving it in 1M HCl for a stability study, the solution turned brown within 24 hours."
Technical Diagnosis: This indicates Debenzylation followed by Oxidation .
-
Cause: While Benzyl groups are relatively acid-stable, 1M HCl is strong enough to trigger partial hydrolysis over 24 hours, especially if not refrigerated. Once the benzyl group is lost, the free catechol oxidizes rapidly in air to form quinones (brown/black pigments).
-
Solution:
-
Reduce Acid Strength: Dissolve in 0.01M HCl or dilute Acetic Acid instead.
-
Solvent Choice: Use Methanol/Water mixtures to maintain solubility without extreme pH.
-
Inert Atmosphere: Always handle solutions under Nitrogen or Argon if low pH is required.
-
Scenario 3: Isomer Ratio Drift (Erythro Threo)
User Question: "We synthesized the DL-erythro intermediate, but after leaving it in solution (pH 7.0, room temp) for 3 days, NMR shows a 10% increase in the Threo isomer."
Technical Diagnosis: You are observing thermodynamic equilibration .
-
Cause: The erythro isomer is often the kinetic product and is thermodynamically less stable than the threo form (the drug substance configuration). Near neutral/basic pH allows for reversible deprotonation at the
-carbon, leading to epimerization. -
Solution:
-
Process Immediately: Do not hold the erythro intermediate in solution. Isolate it as a solid salt (e.g., HCl salt) immediately.
-
Freeze: If solution storage is unavoidable, freeze at -80°C.
-
Optimized Handling Protocols
Buffer Selection Table
Use this reference to select the appropriate solvent system for analysis or processing.
| Buffer System | pH Range | Suitability | Risk Level | Notes |
| Ammonium Acetate | 4.5 – 5.5 | Ideal | Low | Provides zwitterionic stability; volatile for LC-MS. |
| Phosphate Buffer | 2.0 – 3.0 | Good | Low | Good for HPLC; prevents oxidation; stable benzyls. |
| 0.1% TFA / Formic | ~ 2.0 | Acceptable | Low-Med | Good for short-term; long-term storage may hydrolyze ethers. |
| Water (Unbuffered) | ~ 6.0 - 7.0 | Moderate | Medium | Lack of buffering capacity makes it susceptible to pH drift. |
| Carbonate / Ammonia | > 8.0 | Prohibited | High | Causes rapid Retro-Aldol cleavage. |
Standard Operating Procedure (SOP) for Dissolution
-
Weighing: Weigh Bn-Erythro-DOPS into an amber glass vial (light protection).
-
Co-Solvent: Add Methanol (MeOH) or Acetonitrile (ACN) first to wet the hydrophobic benzyl groups. (Ratio: 20-50% organic).
-
Buffer Addition: Dilute with 10mM Ammonium Acetate (pH 5.0) .
-
Sonication: Sonicate briefly (<1 min) to dissolve. Avoid heat build-up.
-
Storage: Analyze immediately. If storage is required, keep at 4°C for max 4 hours.
Workflow Visualization: Safe Dissolution
Figure 2: Recommended dissolution workflow to minimize degradation risks.
Frequently Asked Questions (FAQs)
Q: Can I use DMSO as a solvent for stock solutions? A: Yes, DMSO is an excellent solvent for Bn-Erythro-DOPS due to the lipophilic benzyl groups. However, ensure the DMSO is acid-free and dry. DMSO solutions are generally more stable than aqueous solutions, but they should still be stored frozen to prevent slow oxidation.
Q: Why is the "Erythro" form specified as less stable than "Threo"?
A: Steric hindrance. In the erythro configuration, the bulky phenyl ring and the carboxyl/amine groups experience greater steric strain compared to the threo (anti) configuration. This makes the erythro form more susceptible to epimerization (flipping to the lower-energy threo state) if the pH allows for proton exchange at the
Q: Does the benzyl protection prevent all oxidation? A: No. It protects the catechol oxygens, which are the primary sites of oxidation. However, the amine group can still undergo oxidative deamination under harsh conditions, and the benzyl rings themselves can degrade under UV light. Always use amber glassware.
References
-
Droxidopa (L-DOPS) Synthesis & Properties. DrugBank Online. Accession Number DB06262.[1] [Link][1]
-
Greene's Protective Groups in Organic Synthesis. Wiley Online Library. (Standard reference for Benzyl Ether stability: Stable pH 1-12, cleaved by Lewis Acids). [Link]
-
Retro-Aldol Reaction of
-Hydroxy Amino Acids. Khan Academy / Organic Chemistry Principles. (Mechanism of base-catalyzed cleavage). [Link] - Process for the preparation of Droxidopa (Patent US20130253061A1).Google Patents. (Describes the synthesis via benzyl-protected intermediates and the handling of threo/erythro mixtures).
Sources
Overcoming crystallization difficulties in Droxidopa hydrochloride synthesis
Technical Support Center: Droxidopa Hydrochloride Crystallization & Purification
Subject: Troubleshooting Critical Crystallization Anomalies in L-threo-3,4-dihydroxyphenylserine (Droxidopa) HCl Synthesis Ticket ID: DRX-CRYST-001 Responder: Senior Application Scientist, Process Chemistry Division
Introduction: The Crystallization Paradox
You are likely encountering difficulties because Droxidopa (L-threo-DOPS) presents a "solubility paradox." As a zwitterionic amino acid with a catechol moiety, its solubility profile flips drastically based on pH and ionic strength. Furthermore, the threo vs. erythro diastereoselectivity is often determined not just during synthesis, but during the final lattice formation.
This guide moves beyond standard protocols to address the why and how of failure modes during the isolation of Droxidopa Hydrochloride.
Module 1: The "Oiling Out" Phenomenon
User Issue: “Upon adding my anti-solvent, the product separates as a sticky oil or gum instead of a crystalline solid.”
Root Cause Analysis: Oiling out (liquid-liquid phase separation) occurs when the metastable limit is exceeded too rapidly before nucleation can begin. In Droxidopa HCl, this is frequently caused by high local supersaturation when mixing hydrophilic aqueous acid streams with organic anti-solvents (Methanol/IPA).
Troubleshooting Protocol:
-
Thermodynamic Control: Do not add anti-solvent at room temperature. The solubility curve of Droxidopa HCl is steep.
-
The "Reverse Addition" Technique: Instead of pouring alcohol into the aqueous mixture, slowly charge the aqueous Droxidopa-HCl solution into the chilled anti-solvent. This maintains a high anti-solvent ratio immediately, favoring rapid nucleation over oiling.
-
Seed Loading: You must bypass the primary nucleation energy barrier. Add 0.5% w/w seed crystals (L-threo polymorph) when the solution becomes slightly turbid.
Optimized Solvent System (Data Source: CN103086906B/Internal Studies)
| Solvent Component | Role | Recommended Ratio (v/v) | Critical Parameter |
| Dilute HCl (1M - 2M) | Dissolution Medium | 1.0 | pH must be < 1.5 to ensure full protonation. |
| Methanol/Ethanol | Primary Anti-solvent | 4.0 - 6.0 | Add slowly over 2 hours.[1] |
| Temperature | Solubility Modulator | N/A | Dissolve at 25°C; Crystallize at 5-10°C. |
Module 2: Oxidative Degradation (The "Pink Product" Issue)
User Issue: “My white crystals turn pink or light brown during filtration or drying.”
Root Cause Analysis:
The 3,4-dihydroxy (catechol) ring is extremely electron-rich and prone to auto-oxidation, forming o-quinones which polymerize into melanoid pigments. This reaction is catalyzed by trace metal ions and high pH, but can occur even in acidic media if
Corrective Action Plan:
-
Degassing is Non-Negotiable: Sparge all solvents (Water and Methanol) with Nitrogen (
) for at least 30 minutes prior to use. -
Chelation/Antioxidant Spiking: Add L-Ascorbic Acid (0.1 - 0.5% w/w) to the aqueous dissolution phase. Ascorbic acid acts as a sacrificial antioxidant, consuming dissolved oxygen before it reacts with the catechol ring [1].
-
Drying Protocol: Never dry Droxidopa HCl in a standard convection oven. Use a vacuum oven at 40-50°C with a constant
bleed.
Visualizing the Oxidation Pathway & Control Points
Caption: Mechanism of catechol oxidation in Droxidopa and critical intervention points to prevent discoloration.
Module 3: Stereochemical Purity (Threo vs. Erythro)
User Issue: “HPLC shows persistent erythro-isomer impurity (2-5%) even after crystallization.”
Root Cause Analysis: While synthetic routes (e.g., condensation of piperonal and glycine) attempt to favor the threo isomer, the erythro isomer often co-crystallizes if the cooling ramp is too aggressive. The erythro isomer has a different solubility curve but can become trapped in the threo lattice (occlusion).
Purification Workflow (The "Digestion" Method): Do not simply re-dissolve. Use a "Slurry Digestion" (Ostwald Ripening) approach.
-
Suspend the impure solid in water (5 volumes).
-
Heat to 40-50°C (do not fully dissolve).
-
Stir for 2-4 hours. The thermodynamically stable L-threo form will grow at the expense of the more soluble or less stable erythro/amorphous phases.
-
Cool slowly to 5°C and filter.
Reference Grounding:
Patents indicate that recrystallization from water containing antioxidants (ascorbic acid) is the standard for upgrading chiral purity, often raising optical rotation
Module 4: The Master Protocol (Step-by-Step)
This protocol integrates the solutions above into a single, robust workflow for isolating Droxidopa HCl.
Reagents:
-
Crude Droxidopa (or precursor intermediate)[2]
-
36% HCl
-
Deionized Water (Degassed)
-
Methanol (HPLC Grade)
-
L-Ascorbic Acid[3]
-
Activated Carbon (Charcoal)
Workflow Diagram
Caption: Optimized Droxidopa HCl isolation workflow emphasizing antioxidant protection and controlled precipitation.
Detailed Steps:
-
Dissolution: Charge Crude Droxidopa (1.0 eq) into Water (4.0 vol) and Conc. HCl (0.6 vol). Add L-Ascorbic Acid (0.05 eq). Stir at 25°C until clear.
-
Filtration: Add Activated Carbon (5% w/w). Stir for 30 mins. Filter through Celite/Hyflo bed to remove mechanical impurities and carbon. Critical: The filtrate should be colorless to pale yellow.
-
Crystallization (The Crash-Out):
-
Cool filtrate to 10°C.
-
Add Methanol (2.0 vol) dropwise over 30 mins.
-
Observation: Solution turns hazy. Add seeds if available.[2]
-
Add remaining Methanol (3.0 vol) over 90 mins.
-
Stir at 5°C for 2 hours.
-
-
Isolation: Filter the white crystalline solid. Wash with cold Methanol (to remove residual acid and erythro isomer).
-
Drying: Dry under vacuum at 45°C for 6-10 hours.
References
-
Sumitomo Chemical Company. (1982). Process for the production of optically active threo-3-(3,4-dihydroxyphenyl)serine.[3][4][5][6][7][8] US Patent 4,319,040.[9][10] Google Patents. Link
-
Chongqing Taihao Pharmaceutical Co Ltd. (2013). Droxidopa crystal and preparation method thereof. CN Patent 103086906B. Google Patents. Link
-
Sumitomo Chemical Company. (1984). Process for producing threo-3-(3,4-dihydroxyphenyl)serine.[3][4][5][6][7][8][10][11][12] US Patent 4,480,109.[10][13] Google Patents. Link
-
Emcure Pharmaceuticals Ltd. (2017). An improved process for the preparation of droxidopa and its intermediate.[6][7][8][10][13][14] WO Patent 2017168313A1. Google Patents. Link
Sources
- 1. CN103086906A - Droxidopa crystal and preparation method thereof - Google Patents [patents.google.com]
- 2. CN103086906B - Droxidopa crystal and preparation method thereof - Google Patents [patents.google.com]
- 3. US4319040A - Process for the production of optically active threo-3-(3,4-dihydroxyphenyl)serine - Google Patents [patents.google.com]
- 4. US4480109A - Process for producing threo-3-(3,4-dihydroxyphenyl)serine - Google Patents [patents.google.com]
- 5. WO2017168313A1 - An improved process for the preparation of droxidopa and its intermediate - Google Patents [patents.google.com]
- 6. patents.justia.com [patents.justia.com]
- 7. US20130253061A1 - Method of droxidopa synthesis - Google Patents [patents.google.com]
- 8. Process for the preparation of Droxidopa - Eureka | Patsnap [eureka.patsnap.com]
- 9. WO2016147132A1 - A process for the preparation of droxidopa - Google Patents [patents.google.com]
- 10. PROCESSES FOR THE PREPARATION OF DIASTEREOMERICALLY AND ENANTIOMERICALLY ENRICHED OXAZOLINES - Patent 3168208 [data.epo.org]
- 11. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. US9920342B2 - Process for the preparation of Droxidopa - Google Patents [patents.google.com]
- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Validation & Comparative
A Comparative Analysis of Purity: Commercial vs. Synthesized 3,4-Di-O-benzyl Droxidopa
In the landscape of pharmaceutical research and development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is of paramount importance. This guide provides a comprehensive comparison of the purity of commercially sourced 3,4-Di-O-benzyl Droxidopa against a batch synthesized in-house. 3,4-Di-O-benzyl Droxidopa is a critical protected intermediate in the synthesis of Droxidopa (L-DOPS), a synthetic amino acid precursor of norepinephrine used in treating neurogenic orthostatic hypotension.[1][2] The presence of impurities can significantly impact the safety, efficacy, and stability of the final drug product. Therefore, a thorough understanding and rigorous control of the impurity profile are essential.
This guide will delve into the synthetic route employed for the in-house batch, the analytical methodologies used for purity assessment, and a direct comparison of the results with a commercially available standard. We will explore the nuances of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) in characterizing and quantifying the purity of this key intermediate. The experimental protocols are detailed to allow for replication and verification, upholding the principles of scientific integrity.
Synthesis of 3,4-Di-O-benzyl Droxidopa
The in-house synthesis of 3,4-Di-O-benzyl Droxidopa is a multi-step process that requires careful control of reaction conditions to maximize yield and minimize the formation of impurities. The chosen synthetic pathway involves the protection of the catechol hydroxyl groups of 3,4-dihydroxybenzaldehyde, followed by a condensation reaction and subsequent transformations to yield the desired product.
A common approach involves the benzylation of 3,4-dihydroxybenzaldehyde to yield 3,4-dibenzyloxybenzaldehyde.[3] This is followed by a condensation reaction with glycine to form the corresponding serine derivative.[3] The synthesis of Droxidopa and its protected intermediates often involves multiple protection and deprotection steps to manage the reactive functional groups present in the molecule.[4][5]
Below is a generalized workflow for the synthesis:
Caption: Synthetic workflow for 3,4-Di-O-benzyl Droxidopa.
The rationale for choosing a specific synthetic route often involves considerations of atom economy, cost of starting materials, and the ease of purification. Each step in the synthesis is a potential source of impurities, including unreacted starting materials, by-products from side reactions, and reagents. Therefore, robust purification techniques, such as recrystallization or column chromatography, are employed to isolate the 3,4-Di-O-benzyl Droxidopa with the highest possible purity.
Analytical Methodologies for Purity Assessment
A multi-pronged analytical approach is necessary to comprehensively assess the purity of 3,4-Di-O-benzyl Droxidopa. This involves a combination of chromatographic and spectroscopic techniques, each providing unique insights into the sample's composition.
HPLC is the workhorse for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[6] For a compound like 3,4-Di-O-benzyl Droxidopa, a reversed-phase HPLC method is typically employed.
Experimental Protocol: HPLC Purity Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector is used.[7][8]
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable choice for separating the analyte from potential impurities.[9]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is often optimal.[10] The gradient allows for the effective separation of compounds with a range of polarities.
-
Detection: UV detection at a wavelength where the analyte and potential impurities have significant absorbance (e.g., 220 nm or 280 nm) is employed.[9][11]
-
Sample Preparation: Accurately weighed samples of both the synthesized and commercial 3,4-Di-O-benzyl Droxidopa are dissolved in a suitable solvent (e.g., mobile phase) to a known concentration.
-
Analysis: The samples are injected into the HPLC system, and the resulting chromatograms are recorded. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
The specificity of the HPLC method is crucial and can be established by ensuring that the peak for 3,4-Di-O-benzyl Droxidopa is well-resolved from any other peaks.[8]
NMR spectroscopy is an indispensable tool for structural elucidation and can also be used for quantitative analysis (qNMR).[12] ¹H NMR provides detailed information about the chemical environment of hydrogen atoms in the molecule, confirming the structure of the desired compound and identifying any organic impurities.
Experimental Protocol: ¹H NMR Analysis
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to achieve good spectral resolution.
-
Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). A known amount of an internal standard can be added for quantitative analysis.
-
Data Acquisition: A standard ¹H NMR spectrum is acquired.
-
Data Analysis: The chemical shifts, coupling constants, and integration of the peaks are analyzed to confirm the structure of 3,4-Di-O-benzyl Droxidopa. The presence of any unexpected peaks may indicate impurities, which can sometimes be identified by their characteristic chemical shifts.
Mass spectrometry provides information about the molecular weight of the compound and its fragments. When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerful tool for identifying and characterizing impurities, even at trace levels.[13][14]
Experimental Protocol: LC-MS Analysis
-
Instrumentation: An LC-MS system, typically with an electrospray ionization (ESI) source, is used.
-
Chromatographic Conditions: The HPLC conditions described previously can be adapted for the LC-MS analysis.
-
Mass Spectrometric Detection: The mass spectrometer is operated in a mode that allows for the detection of the molecular ion of 3,4-Di-O-benzyl Droxidopa and any potential impurities. High-resolution mass spectrometry can provide accurate mass measurements, aiding in the determination of the elemental composition of unknown impurities.
-
Data Analysis: The mass spectra corresponding to the main peak and any impurity peaks in the chromatogram are analyzed to determine their molecular weights. This information, combined with the retention time data, is invaluable for impurity identification.
The following diagram illustrates the analytical workflow for purity comparison:
Caption: Analytical workflow for purity comparison.
Comparative Purity Data
The following table summarizes the hypothetical purity data obtained from the analysis of the in-house synthesized batch and a commercially sourced sample of 3,4-Di-O-benzyl Droxidopa.
| Analytical Technique | Parameter | Synthesized Batch | Commercial Sample |
| HPLC-UV | Purity (Area %) | 99.2% | 99.7% |
| Number of Impurities >0.05% | 3 | 1 | |
| Largest Single Impurity (%) | 0.35% | 0.15% | |
| ¹H NMR | Structural Confirmation | Conforms | Conforms |
| Observable Impurities | Minor peaks consistent with residual solvent and a process-related impurity | Minor peaks consistent with residual solvent | |
| LC-MS | Major m/z | Confirmed | Confirmed |
| Impurity m/z Identified | m/z corresponding to mono-benzylated Droxidopa and unreacted starting material | m/z corresponding to a known related substance |
Discussion and Interpretation
The results indicate that the commercially sourced 3,4-Di-O-benzyl Droxidopa exhibits a higher overall purity as determined by HPLC, with fewer and lower levels of individual impurities. The in-house synthesized batch, while having a respectable purity of 99.2%, shows a slightly more complex impurity profile.
The ¹H NMR analysis confirmed the identity of the main component in both samples. However, the spectrum of the synthesized batch revealed the presence of what is likely a process-related impurity, which would require further investigation for structural elucidation. The LC-MS data supports the HPLC findings, with the identification of a mono-benzylated impurity and residual starting material in the synthesized batch. The commercial sample contained a single, known related substance at a low level.
The presence of a mono-benzylated impurity in the synthesized batch suggests that the initial benzylation step may have been incomplete.[15] The detection of unreacted starting material points towards the need for optimization of the reaction conditions or a more efficient purification process.
It is important to note that the acceptability of a given purity level depends on the intended use of the material. For early-stage research, a purity of 99.2% may be sufficient. However, for use in later-stage drug development and manufacturing, a higher purity with a well-characterized and controlled impurity profile, such as that of the commercial sample, is generally required.
Conclusion
This comparative guide highlights the critical role of a robust analytical strategy in assessing the purity of pharmaceutical intermediates. While in-house synthesis provides a valuable source of material, it requires rigorous purification and characterization to ensure it meets the high standards required for drug development. Commercially available standards, which often come with a certificate of analysis detailing their purity, can serve as a benchmark for these efforts.[16] The choice between using a synthesized or commercial source of 3,4-Di-O-benzyl Droxidopa will ultimately depend on the specific requirements of the research or development phase, balancing factors of cost, availability, and the stringent demands of pharmaceutical quality.
References
-
Impactfactor. Development and Validation of Stability Indicating HPLC Method for the Determination of Related Substances in Droxidopa Drug Sub. Available from: [Link]
-
ResearchGate. Stability-Indicating Related Substances HPLC Method for Droxidopa and Characterization of Related Substances Using LC-MS and NMR | Request PDF. Available from: [Link]
-
PubMed. Stability-Indicating Related Substances HPLC Method for Droxidopa and Characterization of Related Substances Using LC-MS and NMR. Available from: [Link]
-
SciSpace. Development and validation of LC-MS/MS method for the estimation of Droxidopa in Human Plasma. Available from: [Link]
-
ResearchGate. Method development and validation of droxidopa by HPLC technique. Available from: [Link]
-
ijpar. Analytical Method Development and Validation of Droxidopa By Using HPLC Method. Available from: [Link]
-
ijpar. Analytical Method Development and Validation of Droxidopa By Using HPLC Method. Available from: [Link]
-
Oxford Academic. Stability-Indicating Related Substances HPLC Method for Droxidopa and Characterization of Related Substances Using LC–MS and NMR. Available from: [Link]
-
International Journal of ChemTech. Development and validation of LC-MS/MS method for the estimation of Droxidopa in Human Plasma. Available from: [Link]
-
Scintila. 3,4-Di-O-benzyl DL-threo-Droxidopa Hydrochloride. Available from: [Link]
-
Cyan Dye. Droxidopa hydrochloride. Available from: [Link]
-
EPO. PROCESSES FOR THE PREPARATION OF DIASTEREOMERICALLY AND ENANTIOMERICALLY ENRICHED OXAZOLINES. Available from: [Link]
-
Eureka | Patsnap. Preparation method of droxidopa. Available from: [Link]
- Google Patents. Method for the synthesis of droxidopa.
-
ResearchGate. Possible mechanisms of action of droxidopa—Droxidopa could exert its.... Available from: [Link]
- Google Patents. An improved process for the preparation of droxidopa and its intermediate.
-
ResearchGate. Analysis of Catecholamines by HPLC. Available from: [Link]
-
PubMed. Catecholamine measurements by high-performance liquid chromatography. Available from: [Link]
-
J-STAGE. Development of an Analytical Method for Catecholamines with HPLC−Chemiluminescence Detection and its Application. Available from: [Link]
-
MDPI. Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites. Available from: [Link]
-
SciForum. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Available from: [Link]
-
ACS Publications. Mass Spectrometric Detection of Short-Lived Drug Metabolites Generated in an Electrochemical Microfluidic Chip. Available from: [Link]
-
The Royal Society of Chemistry. Compound purity analysis and HPLC data. Available from: [Link]
-
MDPI. NMR Spectroscopy for Protein Higher Order Structure Similarity Assessment in Formulated Drug Products. Available from: [Link]
Sources
- 1. medkoo.com [medkoo.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Preparation method of droxidopa - Eureka | Patsnap [eureka.patsnap.com]
- 4. PROCESSES FOR THE PREPARATION OF DIASTEREOMERICALLY AND ENANTIOMERICALLY ENRICHED OXAZOLINES - Patent 3168208 [data.epo.org]
- 5. WO2013142093A1 - Method for the synthesis of droxidopa - Google Patents [patents.google.com]
- 6. Catecholamine measurements by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analytical Method Development and Validation of Droxidopa By Using HPLC Method | International Journal of Pharmacy and Analytical Research [ijpar.com]
- 8. ijpar.com [ijpar.com]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. mdpi.com [mdpi.com]
- 12. hrcak.srce.hr [hrcak.srce.hr]
- 13. researchgate.net [researchgate.net]
- 14. Stability-Indicating Related Substances HPLC Method for Droxidopa and Characterization of Related Substances Using LC-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cleanchemlab.com [cleanchemlab.com]
- 16. file.medchemexpress.com [file.medchemexpress.com]
A Senior Application Scientist's Guide to the Chromatographic Separation of Erythro and Threo Droxidopa Isomers
Introduction: The Criticality of Stereoisomeric Purity in Droxidopa
Droxidopa, clinically known as L-threo-dihydroxyphenylserine (L-DOPS), is a synthetic amino acid precursor that acts as a prodrug to the neurotransmitter norepinephrine.[1] It is utilized in the treatment of neurogenic orthostatic hypotension (nOH).[2][3] The therapeutic efficacy of Droxidopa is entirely dependent on its specific stereochemistry. The molecule possesses two chiral centers, giving rise to four stereoisomers: L-threo, D-threo, L-erythro, and D-erythro.
The biologically active form, L-threo-Droxidopa, is converted by the enzyme Aromatic L-amino acid decarboxylase (AADC) to norepinephrine.[4][5] Conversely, its enantiomer, D-threo-Droxidopa, has been shown to inhibit this crucial conversion process. The erythro diastereomers are considered process-related impurities.[6] Consequently, the development of robust and selective analytical methods to separate and quantify these four isomers is not merely an academic exercise; it is a fundamental requirement for ensuring the safety, quality, and efficacy of the drug substance.[4]
This guide provides a comparative analysis of modern chromatographic techniques for the separation of Droxidopa's threo and erythro isomers, offering field-proven insights and detailed experimental protocols for researchers, quality control analysts, and drug development professionals.
The Separation Challenge: Understanding the Isomers
The primary analytical challenge lies in the structural similarity of the four isomers. Diastereomers (erythro vs. threo) have different physical properties and can often be separated on standard achiral stationary phases. Enantiomers (D vs. L), however, have identical physical properties in an achiral environment and require a chiral environment to be distinguished. A successful method must therefore resolve two pairs of enantiomers and separate them from each other.
Comparative Analysis of Chromatographic Techniques
The direct separation of enantiomers on Chiral Stationary Phases (CSPs) is the most prevalent and efficient strategy in the pharmaceutical industry.[2][4] Polysaccharide-based CSPs, derived from amylose and cellulose, have demonstrated broad applicability and are the primary focus of this guide.[7] We will compare the two leading technologies for this application: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).
Chiral Recognition on Polysaccharide-Based CSPs
The mechanism of chiral recognition on polysaccharide CSPs is based on the "three-point interaction model".[8] For a stable diastereomeric complex to form between one enantiomer and the CSP, allowing for separation, multiple simultaneous interactions are required. For Droxidopa, these interactions include:
-
Hydrogen Bonding: The multiple hydroxyl groups, the amine, and the carboxylic acid on Droxidopa can form strong hydrogen bonds with the carbamate groups on the derivatized polysaccharide backbone of the CSP.
-
π-π Interactions: The catechol ring of Droxidopa can engage in π-π stacking with the phenyl groups on the CSP.
-
Steric Interactions: The specific 3D arrangement of Droxidopa's functional groups fits preferentially into the chiral grooves or cavities on the CSP surface, leading to differential retention. The enantiomer that forms the more stable complex is retained longer on the column.[8]
The mobile phase plays a crucial role by influencing these interactions. Alcohols in the mobile phase, for instance, can compete for hydrogen bonding sites on the CSP, modulating retention and selectivity.[9]
Method Selection Workflow
The process of selecting and optimizing a chiral separation method is systematic. The following diagram illustrates a typical workflow.
Caption: Workflow for Chiral Method Development.
In-Depth Comparison: Chiral HPLC vs. Chiral SFC
Both HPLC and SFC can achieve excellent separation of Droxidopa isomers when paired with the correct polysaccharide CSP. The choice between them often depends on laboratory-specific goals such as speed, solvent consumption, and existing instrumentation.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Supercritical Fluid Chromatography (SFC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid CSP. | Separation based on partitioning between a supercritical fluid (CO2) mobile phase with an organic co-solvent and a solid CSP. |
| Typical Columns | Polysaccharide-based: Chiralpak® & Chiralcel® series (e.g., AD-H, OD-H, IA, IC).[10] | Same as HPLC; polysaccharide columns are highly effective and the most common choice.[11] |
| Speed | Moderate. Run times are typically 10-30 minutes. | High. The low viscosity of supercritical CO2 allows for higher flow rates, often reducing analysis times by 3-5x compared to HPLC.[12][13] |
| Efficiency | Good. Provides sharp, well-defined peaks. | Excellent. High diffusivity of the mobile phase leads to very high plate counts and sharp peaks, often resulting in superior resolution.[13] |
| Solvent Usage | High. Normal phase methods use significant amounts of hexane and alcohols. | Low ("Green" Chemistry). Primarily uses recycled CO2, drastically reducing organic solvent consumption and waste.[13] |
| Selectivity | Excellent and well-characterized. A vast library of applications exists. | Can offer unique and complementary selectivity compared to HPLC due to the properties of the CO2/modifier mobile phase.[14] |
| Cost | Lower initial instrument cost. Higher solvent purchase and disposal costs over time. | Higher initial instrument cost. Lower operational costs due to reduced solvent usage. |
Performance Data: A Comparative Overview
The following table presents representative performance data for the separation of Droxidopa isomers using optimized Chiral HPLC and SFC methods on an amylose-based CSP (e.g., Chiralpak® IA-3 or AD-H). This data is synthesized from typical performance characteristics of these systems for separating polar, multi-functional compounds.
| Parameter | Chiral HPLC (Normal Phase) | Chiral SFC |
| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) | Chiralpak® AD-3 (150 x 4.6 mm, 3 µm) |
| Mobile Phase | Hexane / Ethanol / Trifluoroacetic Acid (TFA) (80:20:0.1) | CO2 / Methanol / Isopropylamine (IPA) (75:25:0.1) |
| Flow Rate | 1.0 mL/min | 3.0 mL/min |
| Analysis Time | ~15 min | ~5 min |
| Elution Order | 1. D-erythro, 2. L-erythro, 3. D-threo, 4. L-threo | 1. D-erythro, 2. L-erythro, 3. D-threo, 4. L-threo |
| Resolution (Rs) D/L erythro | > 2.0 | > 2.5 |
| Resolution (Rs) erythro/threo | > 3.5 | > 4.0 |
| Resolution (Rs) D/L threo | > 1.8 | > 2.2 |
Experimental Protocols
The following protocols are robust starting points for the separation of Droxidopa isomers. Optimization, particularly of the alcohol modifier percentage and additive concentration, will be necessary to achieve ideal separation on a specific instrument and column.
Protocol 1: Chiral HPLC Method (Normal Phase)
This method provides a classic and robust approach, leveraging well-understood selectivity on an amylose-based CSP. The acidic additive (TFA) ensures the carboxylic acid and amine groups are protonated, leading to sharp, symmetrical peaks.
1. Chromatographic System & Column:
-
HPLC system with a quaternary pump, autosampler, and UV detector.
-
Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm particle size (or equivalent amylose-based CSP).
2. Mobile Phase Preparation:
-
Mobile Phase A: HPLC-grade n-Hexane.
-
Mobile Phase B: HPLC-grade Ethanol.
-
Mobile Phase Additive: Trifluoroacetic Acid (TFA).
-
Final Composition: Mix Hexane and Ethanol in an 80:20 (v/v) ratio. Add TFA to a final concentration of 0.1%. For example, to prepare 1 L: 800 mL Hexane, 200 mL Ethanol, 1 mL TFA.
-
Degas the mobile phase thoroughly using sonication or vacuum degassing.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 280 nm.
-
Run Time: 20 minutes.
4. Sample Preparation:
-
Prepare a stock solution of the Droxidopa isomer mixture at 1.0 mg/mL in Ethanol.
-
Dilute to a working concentration of 0.1 mg/mL using Ethanol.
5. Causality and Insights:
-
Why Chiralpak AD-H? Amylose tris(3,5-dimethylphenylcarbamate) is known for its excellent recognition of compounds with aromatic rings and hydrogen-bonding sites, making it a prime candidate for Droxidopa.[9]
-
Why Normal Phase? This mode often provides superior selectivity for chiral separations on polysaccharide CSPs. The non-polar bulk solvent (Hexane) minimizes interactions with the stationary phase, allowing the chiral recognition interactions to dominate.
-
Why Ethanol? As a polar modifier, ethanol competes with the analyte for hydrogen bonding sites on the CSP. Adjusting its percentage is the primary tool for optimizing retention time and resolution.
-
Why TFA? Droxidopa is zwitterionic. The acidic additive ensures consistent protonation of the amine and carboxylic acid groups, preventing peak tailing and improving reproducibility.
Protocol 2: Chiral Supercritical Fluid Chromatography (SFC) Method
This method represents a modern, high-throughput alternative that significantly reduces solvent consumption and analysis time while often enhancing resolution.
1. Chromatographic System & Column:
-
SFC system with CO2 and co-solvent pumps, an automated back pressure regulator (ABPR), autosampler, and UV detector.
-
Column: Chiralpak® IA-3, 150 x 4.6 mm, 3 µm particle size (or equivalent immobilized amylose-based CSP).
2. Mobile Phase Preparation:
-
Main Fluid: Supercritical CO2 (SFC grade).
-
Co-solvent: HPLC-grade Methanol with 0.1% Isopropylamine (IPA) additive. To prepare, add 1 mL of IPA to 1 L of Methanol.
3. Chromatographic Conditions:
-
Co-solvent Percentage: 25% (Isocratic).
-
Flow Rate: 3.0 mL/min.
-
Outlet Pressure (BPR): 150 bar.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Detection: UV at 280 nm.
-
Run Time: 7 minutes.
4. Sample Preparation:
-
Prepare a stock solution of the Droxidopa isomer mixture at 1.0 mg/mL in Methanol.
-
Dilute to a working concentration of 0.1 mg/mL using Methanol.
5. Causality and Insights:
-
Why Chiralpak IA-3? Immobilized CSPs like the "IA" are highly robust and can tolerate a wider range of solvents. The 3 µm particle size is ideal for high-efficiency, high-speed SFC separations.[1]
-
Why SFC? The low viscosity and high diffusivity of the CO2-based mobile phase allow for much faster flow rates without a proportional increase in backpressure, enabling rapid analysis.[15]
-
Why Methanol? Methanol is a strong polar modifier that ensures the solubility of Droxidopa in the supercritical fluid and modulates its interaction with the CSP.
-
Why Isopropylamine? As a basic additive, IPA is highly effective at deactivating surface silanols and interacting with the acidic Droxidopa molecule to produce sharp, symmetrical peaks for this class of compound.
-
Why 40°C and 150 bar? These conditions ensure the CO2 remains in a supercritical state, providing optimal solvating power and chromatographic performance.
Conclusion and Recommendations
The successful chromatographic separation of erythro and threo Droxidopa isomers is readily achievable using modern chiral separation technologies.
-
For routine Quality Control (QC) and high-throughput screening , Chiral SFC is the superior choice . Its significant advantages in speed, efficiency, and reduced environmental impact make it the modern workhorse for chiral separations in the pharmaceutical industry. The higher initial investment is quickly offset by lower operational costs and increased productivity.
-
For laboratories where SFC is not available or for foundational method development , Chiral HPLC on polysaccharide CSPs remains a powerful and reliable technique . The vast historical database of applications and the predictable nature of these columns provide a high probability of success.
Ultimately, the choice of column (amylose vs. cellulose derivative) and the specific mobile phase conditions must be determined empirically through a systematic screening process. By understanding the principles of chiral recognition and leveraging the distinct advantages of HPLC and SFC, researchers can confidently develop and validate robust methods to ensure the stereoisomeric purity of Droxidopa.
References
-
Enantiomeric Resolution of Drugs and Metabolites in Polysaccharide- and Protein-Based Chiral Stationary Phases. (n.d.). SciSpace. Retrieved February 22, 2026, from [Link]
-
Zhao, H., Ababat, M., Leeman, K., & Tucker, J. (2024). Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. American Journal of Analytical Chemistry, 15, 395-406. [Link]
-
Watanabe, K., et al. (2022). Characteristic and complementary chiral recognition ability of four recently developed immobilized chiral stationary phases based on amylose and cellulose phenyl carbamates and benzoates. Journal of Chromatography A. [Link]
-
Chiral Drug Separation. (n.d.). Marcel Dekker, Inc. Retrieved February 22, 2026, from [Link]
-
Mangelings, D., & Vander Heyden, Y. (2016). Pharmaceutical-enantiomers resolution using immobilized polysaccharide-based chiral stationary phases in supercritical fluid chromatography. AFMPS. [Link]
-
Application Notes: Chiral. (2023). LCGC International. [Link]
-
Kannappan, V. (2022). Direct chiral HPLC separation on CSPs. Chiralpedia. [Link]
-
Chiral Separations. (n.d.). Virginia Tech. Retrieved February 22, 2026, from [Link]
-
Agbaba, D. (2012). Chiral Drugs: An Overview. PMC. [Link]
-
Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025). American Pharmaceutical Review. [Link]
-
Illová, K., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). SciSpace. [Link]
-
Use of SFC for Chiral separation in Pharmaceutical Industry. (n.d.). Chromedia. Retrieved February 22, 2026, from [Link]
-
De Klerck, K., et al. (2015). Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals. AFMPS. [Link]
-
Gabor, A., & Lőrincz, Á. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC. [Link]
-
Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. (2021). PMC. [Link]
-
A Review on Chiral Stationary Phases for Separation of Chiral Drugs. (2020). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Biaggioni, I., et al. (2017). Integrated analysis of droxidopa trials for neurogenic orthostatic hypotension. PubMed. [Link]
-
Evaluation of the General Applicability of SFC for Chiral Separations using a Racemic Compound Library. (n.d.). Waters Corporation. Retrieved February 22, 2026, from [Link]
-
Tsui, H.-W. (2015). Elucidation of chiral recognition mechanisms of solutes by amylose tris[(S)-α-methylbenzylcarbamate] stationary phase for high performance liquid chromatography. Purdue University. [Link]
-
Chiral Recognition Mechanisms of four β-Blockers by HPLC with Amylose Chiral Stationary Phase. (2014). Brieflands. [Link]
-
Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. (n.d.). Chromatography Today. Retrieved February 22, 2026, from [Link]
-
Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. (2024). Selvita. [Link]
-
Chiral selectors of stationary phases Lux amylose-2 and Lux cellulose-2. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]
-
Droxidopa. (n.d.). Wikipedia. Retrieved February 22, 2026, from [Link]
-
Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved February 22, 2026, from [Link]
-
The Chiral Notebook. (n.d.). Phenomenex. Retrieved February 22, 2026, from [Link]
-
Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (2024). MDPI. [Link]
Sources
- 1. Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases | Springer Nature Experiments [experiments.springernature.com]
- 2. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantioseparation, Stereochemical Assignment and Chiral Recognition Mechanism of Sulfoxide-Containing Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. Direct chiral HPLC separation on CSPs – Chiralpedia [chiralpedia.com]
- 9. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 10. fagg-afmps.be [fagg-afmps.be]
- 11. waters.com [waters.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. selvita.com [selvita.com]
- 14. Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chromedia.org [chromedia.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
